Welcome to the BenchChem Online Store!
molecular formula C9H9N3S2 B8674373 N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine CAS No. 655253-74-0

N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine

Cat. No. B8674373
M. Wt: 223.3 g/mol
InChI Key: WEFUVOIRNRUYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07476677B2

Procedure details

4-(Methylthio)thieno[2,3-d]pyrimidine-6-carbaldehyde (13 g), methylamine (33% in EtOH, 20.6 mL) and anhydrous MgSO4 (20 g) was stirred in DCM (465 ml) for 2 days at ambient temperature under an inert atmosphere. The reaction mixture was filtered then concentrated in vacuo to afford the title compound as a brown solid (13.8 g, 100%);
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
465 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[C:4]2[CH:11]=[C:10]([CH:12]=O)[S:9][C:5]=2[N:6]=[CH:7][N:8]=1.[CH3:14][NH2:15].[O-]S([O-])(=O)=O.[Mg+2]>C(Cl)Cl>[CH3:1][S:2][C:3]1[C:4]2[CH:11]=[C:10]([CH:12]=[N:15][CH3:14])[S:9][C:5]=2[N:6]=[CH:7][N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CSC=1C2=C(N=CN1)SC(=C2)C=O
Name
Quantity
20.6 mL
Type
reactant
Smiles
CN
Name
Quantity
20 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
465 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CSC=1C2=C(N=CN1)SC(=C2)C=NC
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.